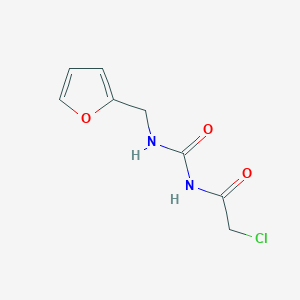

3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea, also known as CFU, is an organic compound. It has a molecular formula of C8H9ClN2O3 and a molecular weight of 216.62 . The IUPAC name for this compound is N-(chloroacetyl)-N’-(2-furylmethyl)urea .

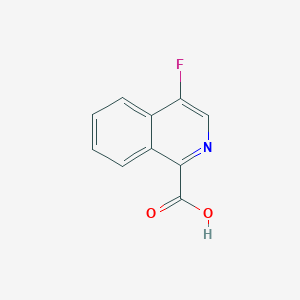

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O3/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 130-131 degrees Celsius . The compound is stable under normal temperatures and pressures.Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity Studies

3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea and its derivatives have been actively researched for their synthesis methodologies and potential bioactivity. Studies have reported the synthesis of related compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane by coupling purified furfural with urea. The synthesized compounds were characterized by methods like GC-MS, FTIR, and NMR, showing potential bioactivity against certain pathogens, indicating their potential for medicinal purposes and novel drug development (Donlawson et al., 2020) (Orie et al., 2019) (Don-lawson et al., 2020).

Analytical Chemistry and Characterization

In analytical chemistry, the characterization of compounds like 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea is crucial. Studies focused on the synthesis and characterization of these compounds using techniques like GC-MS, IR, and NMR have laid the groundwork for understanding their structures and potential applications in the pharmaceutical and chemical industries (Orie et al., 2018).

Pharmacological Potential

A deeper exploration into the pharmacological potential of compounds related to this compound has revealed their possible roles as inhibitors in biological systems. For instance, synthesized ureas containing a 3-chloroadamantan-1-yl substituent have shown promise as inhibitors of human soluble epoxide hydrolase (Danilov et al., 2021).

Biochemical Analysis

The compound's derivatives have also been studied for their biochemical impacts. For example, research on the blood serum biochemical parameters during the treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate has provided insights into its potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).

Structural Studies and Synthesis

The structure of synthesized N,N′-bis(furan-2-ylmethyl)ureas was analyzed through X-ray diffraction analysis, revealing insights into the chemical structure and potential applications of these compounds (Belova et al., 2014).

Safety and Hazards

The safety information for 3-(2-Chloroacetyl)-1-(furan-2-ylmethyl)urea indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

Eigenschaften

IUPAC Name |

2-chloro-N-(furan-2-ylmethylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQKDRYBONCCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2574763.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2574765.png)

![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)

![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)